N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:
Dichloroanilines: These compounds have an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
Cholic Acid: A bile acid that is converted to a bile salt in the body and has properties similar to soaps.
Uniqueness
What sets N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications across multiple scientific disciplines. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21ClN6O |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O/c1-13-20-18(9-19(15-5-6-15)26-21(20)28(2)27-13)22(30)25-17-7-3-14(4-8-17)11-29-12-16(23)10-24-29/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,25,30) |
InChI Key |
APTVXTBGVOKTII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)CN5C=C(C=N5)Cl)C |
Origin of Product |
United States |
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